molecular formula C13H9Cl2N3O2 B12923075 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate

1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate

Cat. No.: B12923075
M. Wt: 310.13 g/mol
InChI Key: NOIPSTUDCUXAAY-LFYBBSHMSA-N
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Description

1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound that features a quinoxaline core substituted with cyano and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound.

    Introduction of Cyano and Acetate Groups:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the cyano or acetate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Cyano and Acetate Substituted Compounds: Other compounds featuring cyano and acetate groups.

Uniqueness

1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and applications.

Properties

Molecular Formula

C13H9Cl2N3O2

Molecular Weight

310.13 g/mol

IUPAC Name

[(2E)-1-cyano-2-(3,6-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate

InChI

InChI=1S/C13H9Cl2N3O2/c1-7(19)20-9(6-16)5-12-13(15)18-11-4-8(14)2-3-10(11)17-12/h2-5,9,17H,1H3/b12-5+

InChI Key

NOIPSTUDCUXAAY-LFYBBSHMSA-N

Isomeric SMILES

CC(=O)OC(/C=C/1\C(=NC2=C(N1)C=CC(=C2)Cl)Cl)C#N

Canonical SMILES

CC(=O)OC(C=C1C(=NC2=C(N1)C=CC(=C2)Cl)Cl)C#N

Origin of Product

United States

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